molecular formula C11H12BrNO3 B8668929 Ethyl (3-(2-bromoacetyl)phenyl)carbamate CAS No. 88541-97-3

Ethyl (3-(2-bromoacetyl)phenyl)carbamate

Cat. No.: B8668929
CAS No.: 88541-97-3
M. Wt: 286.12 g/mol
InChI Key: IBRKKPBHCDEDDW-UHFFFAOYSA-N
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Description

Ethyl (3-(2-bromoacetyl)phenyl)carbamate (CAS: 88541-97-3) is a brominated carbamate derivative with the molecular formula C₁₁H₁₂BrNO₃ and a molecular weight of 286.12 g/mol . It is characterized by a phenyl ring substituted with a 2-bromoacetyl group at the 3-position and an ethyl carbamate moiety. The compound is stored under inert atmosphere at 2–8°C due to its reactivity and sensitivity to hydrolysis. Its hazard profile includes H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), necessitating careful handling .

Carbamates are widely studied for their biological activities, including enzyme inhibition and anticancer properties.

Properties

CAS No.

88541-97-3

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

ethyl N-[3-(2-bromoacetyl)phenyl]carbamate

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)13-9-5-3-4-8(6-9)10(14)7-12/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

IBRKKPBHCDEDDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of ethyl carbamate with 3-(2-bromo-acetyl)aniline. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The process may involve the use of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethyl carbamate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products

    Substitution: New derivatives with different functional groups replacing the bromo group.

    Oxidation: Oxidized forms of the original compound.

    Reduction: De-brominated products.

    Hydrolysis: Corresponding amine and ethyl carbamate.

Scientific Research Applications

Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (3-(2-bromoacetyl)phenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The bromo-acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues
Compound Name Molecular Formula Key Substituents Biological/Pharmacological Activity References
Ethyl (3-(2-bromoacetyl)phenyl)carbamate C₁₁H₁₂BrNO₃ 3-(2-bromoacetyl)phenyl, ethyl carbamate Potential enzyme inhibitor; reactive intermediate
Vinyl carbamate C₃H₅NO₂ Vinyl group, carbamate Potent carcinogen (induces liver/lung tumors)
Ethyl carbamate C₃H₇NO₂ Ethyl carbamate Weak carcinogen; used in fermented beverages
Rivastigmine derivatives (e.g., MTR-11) C₂₁H₂₉N₂O₃ Ethyl(methyl)carbamate, hydroxyethyl Acetylcholinesterase inhibition (Alzheimer’s therapy)
3-(2-Bromoacetyl)coumarin derivatives C₁₃H₉BrO₄ 2-bromoacetyl, coumarin core Anticancer and antimicrobial activities

Carcinogenicity and Toxicity

  • Ethyl carbamate (urethane) is a known genotoxic carcinogen, primarily inducing liver and lung tumors in rodents. Its formation in fermented foods and beverages is a significant regulatory concern .
  • Vinyl carbamate, a structural analogue, exhibits 10–100× greater carcinogenic potency than ethyl carbamate. It induces neurofibrosarcomas, thymomas, and Harderian gland tumors at lower doses, attributed to its metabolic conversion to reactive epoxides .

Pharmacological and Industrial Relevance

  • Ethyl carbamate derivatives in Alzheimer’s therapy (e.g., rivastigmine hybrids) demonstrate multitarget activity, combining cholinesterase inhibition with anti-amyloid effects .
  • 3-(2-Bromoacetyl)phenyl carbamate may serve as a precursor for photoaffinity labeling probes due to its electrophilic bromoacetyl group, similar to strategies used in retigabine derivatives .
  • Coumarin-carbamate hybrids (e.g., 3-(2-bromoacetyl)-6,8-dihalo-chromen-2-one) highlight the role of halogenation in enhancing bioactivity and photostability .

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